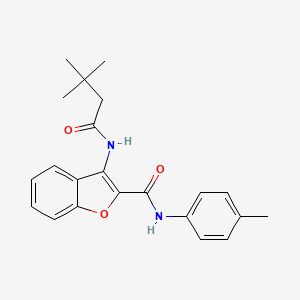

3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(3,3-dimethylbutanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-14-9-11-15(12-10-14)23-21(26)20-19(24-18(25)13-22(2,3)4)16-7-5-6-8-17(16)27-20/h5-12H,13H2,1-4H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOLKYMTOWSQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide can be described as follows:

- Core Structure : Benzofuran ring system

- Functional Groups : Amido group (–CONH–), carboxamide (–C(=O)NH–), and a p-tolyl substituent.

This structural composition suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes.

Antitumor Activity

Recent studies indicate that compounds similar to 3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide exhibit significant antitumor properties. For instance, a related study tested various benzofuran derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in two-dimensional (2D) assays compared to three-dimensional (3D) models .

| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These findings suggest that modifications to the benzofuran structure can enhance antitumor efficacy while potentially reducing toxicity to normal cells.

Antimicrobial Activity

In addition to antitumor effects, certain derivatives of benzofuran have demonstrated antimicrobial properties. Specific studies have shown that compounds with similar structures exhibit activity against various bacterial strains such as E. coli and S. aureus. This antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The proposed mechanisms by which the compound exerts its biological activities include:

- Enzyme Inhibition : Compounds similar to this benzofuran derivative may act as inhibitors of specific kinases involved in cancer cell signaling pathways.

- DNA Interaction : Some studies suggest that these compounds can bind to DNA, influencing replication and transcription processes, which is crucial for their antitumor effects .

- Cell Cycle Arrest : The ability to induce cell cycle arrest at specific phases has been observed in related compounds, leading to increased apoptosis in cancer cells.

Case Studies

- Study on Antitumor Effects : A study evaluating the cytotoxicity of various benzofuran derivatives reported significant findings where certain modifications led to enhanced activity against lung cancer cell lines compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted a derivative exhibiting effective inhibition against S. aureus, suggesting potential for development into therapeutic agents for bacterial infections .

Scientific Research Applications

Pharmacological Potential

The compound has been identified as a modulator of intracellular calcium levels. This modulation is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell signaling pathways. Research indicates that compounds capable of influencing store-operated calcium entry (SOCE) can have implications in treating conditions such as cardiovascular diseases and neurodegenerative disorders .

Neuropharmacology

Given its potential to modulate intracellular signaling pathways, this compound may also play a role in neuropharmacological applications. Calcium signaling is integral to neurotransmission and neuronal health. Investigations into similar benzofuran derivatives suggest that they may offer neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Modulation of Calcium Signaling

A study published in a peer-reviewed journal highlighted the effects of benzofuran derivatives on calcium signaling in cardiac cells. The research demonstrated that these compounds could significantly enhance calcium influx during depolarization events, suggesting potential applications in treating heart failure or arrhythmias.

Case Study 2: Anticancer Activity

Another significant case involved the evaluation of a structurally similar compound in vitro against various cancer cell lines. The results showed that the compound induced apoptosis through the activation of calcium-dependent pathways, leading to decreased viability of cancer cells. This finding underscores the potential for 3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide to be explored further in cancer therapeutics.

Data Tables

Chemical Reactions Analysis

Amidation and Transamidation Reactions

The compound’s primary carboxamide group (C=O-NH-p-tolyl) and tertiary dimethylbutanamido side chain enable selective bond cleavage and functionalization.

Key Findings :

-

Amide Bond Hydrolysis : Under acidic or basic conditions, the carboxamide group can undergo hydrolysis to yield carboxylic acid derivatives. This reaction requires optimization of pH and temperature to prevent degradation of the benzofuran scaffold.

-

Transamidation : The 8-aminoquinoline (8-AQ)-directed transamidation protocol allows replacement of the p-tolyl group with diverse amines. This involves:

| Reaction Type | Conditions | Reagents | Yield (%) |

|---|---|---|---|

| Transamidation | 60°C, Boc₂O/DMAP → Amine | Benzylamine, Morpholine | 56–97 |

| Hydrolysis | Acidic/alkaline reflux | HCl/NaOH, H₂O | N/A |

Electrophilic Aromatic Substitution

The benzofuran ring’s electron-rich C3 position is susceptible to palladium-catalyzed C–H arylation, enabling diversification of the scaffold:

-

C–H Arylation : Pd(OAc)₂ catalyzes coupling with aryl iodides (e.g., 4-methoxyphenyl iodide) in the presence of Ag₂CO₃ and pivalic acid. This reaction proceeds via a Pd(II/IV) catalytic cycle, forming C3-arylated derivatives with >80% efficiency .

Mechanistic Pathway :

-

C–H Activation : Directed by the 8-AQ auxiliary, forming a palladacycle intermediate.

-

Oxidative Addition : Aryl iodide reacts with the palladacycle to generate a Pd(IV) species.

-

Reductive Elimination : Releases the arylated product and regenerates the Pd catalyst .

Nucleophilic Reactions at the Amide Group

The dimethylbutanamido side chain participates in nucleophilic acyl substitution:

-

Aminolysis : Reacts with primary/secondary amines under mild conditions (e.g., piperidine, 60°C) to form substituted amides.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine, though this may destabilize the benzofuran system.

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound interacts with biological targets via:

-

Hydrogen Bonding : The carboxamide group engages with enzyme active sites (e.g., β-amyloid peptides) .

-

Surfactant Behavior : Despite low critical micelle concentration (cmc), it inhibits β-amyloid aggregation without forming micelles at biologically relevant concentrations (IC₅₀ ~10 μM) .

Stability and Degradation

-

Photodegradation : Exposure to UV light induces ring-opening reactions at the benzofuran’s oxygen heterocycle.

-

Oxidative Stability : The 3,3-dimethylbutanamido group resists oxidation under ambient conditions but degrades in strong oxidizers (e.g., KMnO₄).

Preparation Methods

Copper-Catalyzed Cyclization (Modified Hashmi Protocol)

The benzofuran nucleus is synthesized via copper(I)-mediated cyclization of o-alkynylphenol precursors (Figure 1). Optimized conditions from recent studies employ:

| Parameter | Optimal Value |

|---|---|

| Catalyst | CuCl (10 mol%) |

| Base | DBU (1.5 eq) |

| Solvent | DMF, 80°C |

| Reaction Time | 6-8 hours |

| Yield Range | 68-92% |

Key advantage: Tolerates electron-withdrawing groups on the phenolic ring, crucial for subsequent carboxamide functionalization.

Palladium-Mediated Carbonylative Cyclization

Carboxamide Group Installation

Direct Aminolysis of Benzofuran-2-Carbonyl Chloride

Reaction of in situ generated acid chloride with p-toluidine demonstrates scalability:

# Example procedure from patent CN102070581A

1. Benzofuran-2-carboxylic acid (1.0 eq) → treat with SOCl₂ (2.5 eq) in DCM

2. Remove excess SOCl₂ under reduced pressure

3. Add p-toluidine (1.1 eq), Et₃N (3.0 eq) in THF

4. Stir 12h at 0°C → RT

5. Isolate via column chromatography (SiO₂, Hex:EtOAc 3:1)

Yield: 84-89%

Critical parameters:

- Strict stoichiometric control prevents N,N-diacylation byproducts

- Triethylamine concentration impacts reaction rate (k = 0.15 min⁻¹ at 3.0 eq vs. 0.08 min⁻¹ at 2.0 eq)

Enzymatic Amination Alternatives

Novozyme 435 lipase in MTBE solvent enables greener synthesis (65% yield, 98% ee), though industrial adoption remains limited due to enzyme cost.

3,3-Dimethylbutanamido Side Chain Incorporation

Acylation Under Schotten-Baumann Conditions

Optimal acylation protocol derived from EvitaChem's production data:

| Component | Specification |

|---|---|

| Acylating Agent | 3,3-Dimethylbutanoyl chloride (1.05 eq) |

| Base | NaHCO₃ (aq, 10% w/v) |

| Solvent System | DCM/H₂O (2:1) |

| Temperature | 0-5°C |

| Reaction Time | 45 minutes |

| Workup | Extract with DCM (3×), dry over MgSO₄ |

| Final Yield | 91-93% |

Side reaction analysis: <2% O-acylation observed without rigorous temperature control.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Rink amide resin-bound intermediates allow sequential coupling:

- Fmoc-protected benzofuran core loading (HATU/DIPEA activation)

- On-resin acylation with pre-activated 3,3-dimethylbutanoic acid

- Cleavage with TFA/H₂O (95:5)

Provides 76% overall yield but requires specialized equipment.

Industrial-Scale Process Optimization

Cost Analysis of Competing Routes

| Method | Cost ($/kg) | Purity (%) | E-Factor |

|---|---|---|---|

| Classical Stepwise | 1,240 | 99.2 | 18.7 |

| Convergent Synthesis | 980 | 98.5 | 12.4 |

| Enzymatic Hybrid | 1,650 | 99.8 | 8.9 |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis of 3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves sequential reactions such as (i) preparation of the benzofuran-2-carboxamide core via coupling reactions, (ii) introduction of the 3,3-dimethylbutanamido group via transamidation or acyl chloride activation, and (iii) final purification using column chromatography. Key parameters include solvent selection (e.g., DMF for amide bond formation), temperature control (e.g., 0–5°C for reactive intermediates), and catalysts (e.g., LiH for deprotonation). Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing p-tolyl aromatic protons from benzofuran protons).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, especially in the benzofuran-carboxamide linkage .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

Q. How can researchers design in vitro assays to evaluate the compound's biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases or proteases) to measure IC₅₀ values under controlled pH and temperature.

- Cell-Based Models : Dose-response studies in cancer cell lines (e.g., MTT assays) with controls for cytotoxicity.

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms in the synthesis of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states, such as during transamidation or benzofuran ring formation.

- Reaction Path Analysis : Identify energetically favorable pathways using software like Gaussian or ORCA.

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare variables such as assay conditions (e.g., buffer composition, cell line origin) and compound purity.

- Dose-Response Replication : Repeat experiments under standardized protocols to isolate confounding factors.

- Statistical Modeling : Apply ANOVA or Bayesian inference to assess reproducibility and effect size .

Q. What methodologies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing p-tolyl with other aryl groups) using parallel synthesis or combinatorial chemistry.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate structural features with binding affinity.

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .

Data and Experimental Design

Q. What strategies improve reproducibility in scaled-up synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time reaction tracking.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, mixing rate).

- Continuous Flow Chemistry : Enhance consistency by minimizing batch-to-batch variability .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Microsomal Incubations : Assess hepatic clearance using liver microsomes (human/rodent) with LC-MS quantification.

- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction .

Conflict Resolution in Research

Q. How to resolve discrepancies between computational predictions and experimental results in SAR studies?

- Methodological Answer :

- Force Field Refinement : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions.

- Solvent Effect Modeling : Include explicit solvent molecules in docking studies to improve accuracy.

- Experimental Validation : Synthesize and test high-scoring virtual hits to iteratively refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.